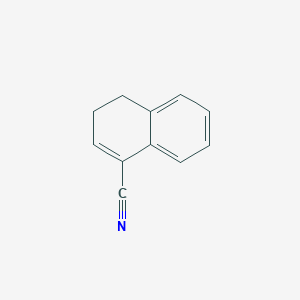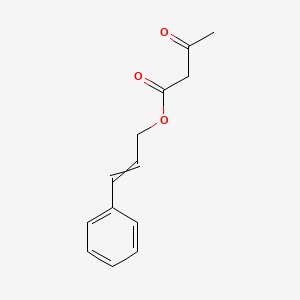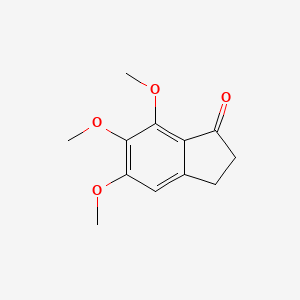
3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole
概要
説明
3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole is an organic compound that features a thiazole ring substituted with a methyl group and a dioxaborolane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole typically involves the reaction of 3-methyl-1,2-thiazole with a boronic ester. The reaction is often carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic ester. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), with catalysts such as palladium or copper to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
化学反応の分析
Types of Reactions
3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The boronic ester moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions include various substituted thiazoles, thiazolidines, and boronic acid derivatives .
科学的研究の応用
3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
作用機序
The mechanism by which 3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The boronic ester moiety can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the thiazole ring can interact with specific binding sites on proteins, modulating their function .
類似化合物との比較
Similar Compounds
- 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
- Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole is unique due to its thiazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research applications .
特性
分子式 |
C10H16BNO2S |
|---|---|
分子量 |
225.12 g/mol |
IUPAC名 |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole |
InChI |
InChI=1S/C10H16BNO2S/c1-7-6-8(15-12-7)11-13-9(2,3)10(4,5)14-11/h6H,1-5H3 |
InChIキー |
DNORPNGGHRMZQH-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NS2)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-N-[4-(1H-imidazol-1-yl)butyl]benzamide](/img/structure/B8749340.png)







![2-(2-Chloro-6-fluorophenyl)-7-fluoro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B8749398.png)




